molecular formula C12H8Cl2N2O B8596767 2,2-Bis(5-chloro-pyrid-2-yl)oxirane CAS No. 89544-25-2

2,2-Bis(5-chloro-pyrid-2-yl)oxirane

Cat. No. B8596767
CAS RN: 89544-25-2
M. Wt: 267.11 g/mol
InChI Key: DLGICIDZNLDGTP-UHFFFAOYSA-N
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Patent
US04529799

Procedure details

A mixture of bis-(5-chloropyrid-2-yl)ketone (0.8 g), trimethylsulphoxonium iodide (0.84 g), cetrimide (0.08 g) and sodium hydroxide (3 g) in water (16 ml) and 1,1,1-trichloroethane (30 ml) was stirred vigorously and heated at 70° to 75° C. for 2.5 hours. Further trimethylsulphoxonium iodide (0.86 g) was added and the mixture heated at 75° to 80° C. for a further 2 hours. The mixture was cooled, diluted with water (10 ml) and extracted with dichloromethane (3×20 ml). The combined organic extracts were dried over magnesium sulfate and evaporated to yield the crude title compound as a brownish paste (0.8 g), which was used directly.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=2)=[O:9])=[N:6][CH:7]=1.[I-].[CH3:18][S+](C)(C)=O.CCCCCCCCCCCCCC[N+](C)(C)C.[OH-].[Na+]>O.ClC(Cl)(Cl)C>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]2([C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=3)[CH2:18][O:9]2)=[N:11][CH:12]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)C(=O)C1=NC=C(C=C1)Cl
Name
Quantity
0.84 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
0.08 g
Type
reactant
Smiles
CCCCCCCCCCCCCC[N+](C)(C)C
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)(Cl)Cl
Step Two
Name
Quantity
0.86 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° to 75° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 75° to 80° C. for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C1(OC1)C1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.